"Ethyl 8-(4-chlorophenyl)-8-oxooctanoate" synthesis and characterization
"Ethyl 8-(4-chlorophenyl)-8-oxooctanoate" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 8-(4-chlorophenyl)-8-oxooctanoate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 8-(4-chlorophenyl)-8-oxooctanoate, a valuable keto-ester intermediate in the development of pharmaceutical agents and other bioactive molecules. We delve into the prevalent synthetic methodology, the Friedel-Crafts acylation, explaining the mechanistic underpinnings and the factors governing its regioselectivity. This document furnishes detailed, field-proven protocols for both the synthesis and the subsequent analytical characterization of the title compound, ensuring scientific integrity through self-validating systems. All quantitative data and experimental workflows are presented in accessible formats, including structured tables and Graphviz diagrams, to support researchers, scientists, and drug development professionals in their work.
Introduction and Physicochemical Properties
Ethyl 8-(4-chlorophenyl)-8-oxooctanoate (CAS No. 198064-91-4) is a bifunctional organic molecule featuring a terminal ethyl ester and an aryl ketone.[1][2][3] This structure makes it a versatile building block, particularly in medicinal chemistry, where the keto and ester groups serve as reactive handles for constructing more complex molecular architectures.[4] The presence of the 4-chlorophenyl moiety can significantly influence the pharmacological profile of derivative compounds.
The primary and most efficient route for its synthesis is the Lewis acid-catalyzed Friedel-Crafts acylation of chlorobenzene.[5][6] This guide will focus on this synthetic pathway and the subsequent characterization required to verify the structure and purity of the target molecule.
Table 1: Physicochemical Properties of Ethyl 8-(4-chlorophenyl)-8-oxooctanoate
| Property | Value | Reference |
| CAS Number | 198064-91-4 | [1][2][3] |
| Molecular Formula | C₁₆H₂₁ClO₃ | [1][3] |
| Molecular Weight | 296.79 g/mol | [1][3] |
| Boiling Point | 404.6°C at 760 mmHg | [7] |
| Density | 1.105 g/cm³ | [7] |
| Refractive Index | 1.507 | [7] |
| Synonyms | Benzeneoctanoic acid, 4-chloro-η-oxo-, ethyl ester | [4] |
Synthesis via Friedel-Crafts Acylation
The synthesis of Ethyl 8-(4-chlorophenyl)-8-oxooctanoate is most effectively achieved through the Friedel-Crafts acylation of chlorobenzene with an eight-carbon acylating agent, such as ethyl 8-chloro-8-oxooctanoate (suberic acid monoethyl ester chloride).[5][8] This electrophilic aromatic substitution reaction is catalyzed by a potent Lewis acid, with aluminum chloride (AlCl₃) being the most common choice.[4][5][9]
Reaction Mechanism and Regioselectivity
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating the acylium ion. This intermediate is then attacked by the electron-rich π-system of the chlorobenzene ring.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Aluminum chloride reacts violently with water. All reagents and glassware must be scrupulously dried to prevent decomposition of the catalyst and ensure reaction efficiency.
-
Lewis Acid Catalyst: AlCl₃ is used to generate the acylium ion, the key electrophile for the aromatic substitution.[6][8]
-
Low Temperature: The initial reaction is conducted at a low temperature (0-10 °C) to control the exothermic reaction and prevent side reactions.[4]
-
Regioselectivity: The chlorine substituent on the benzene ring is a deactivating but ortho, para-directing group.[5][8] The incoming acyl group is directed to these positions. Due to the significant steric hindrance posed by the bulky acyl group at the ortho position, the para-substituted product, Ethyl 8-(4-chlorophenyl)-8-oxooctanoate, is formed as the major isomer.[5] A yield for a related compound synthesized via a similar acylation step was reported to be approximately 61%.[5]
Detailed Experimental Protocol for Synthesis
This protocol describes the synthesis starting from chlorobenzene and ethyl 8-chloro-8-oxooctanoate.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorobenzene (anhydrous)
-
Ethyl 8-chloro-8-oxooctanoate
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.
-
Addition of Reactants: Dissolve ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) and chlorobenzene (3-5 equivalents, can be used as a solvent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Once the reaction is complete, cool the mixture in an ice bath again. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[4]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[5]
-
Washing: Combine all organic layers and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[4][5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 8-(4-chlorophenyl)-8-oxooctanoate.[4][5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 8-(4-chlorophenyl)-8-oxooctanoate.
Characterization and Analysis
To confirm the identity and purity of the synthesized product, a suite of analytical techniques is employed. The expected results are based on the compound's known structure and data from analogous molecules.[10]
Table 2: Expected Analytical and Spectroscopic Data
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals for the ethyl group (triplet ~1.2 ppm, quartet ~4.1 ppm), multiple signals for the six methylene groups of the octanoate chain, and two doublets in the aromatic region (~7.4 ppm and ~7.9 ppm) characteristic of a 1,4-disubstituted benzene ring.[10][11] |
| ¹³C NMR | Resonances for the ketone carbonyl (~199 ppm), ester carbonyl (~173 ppm), aromatic carbons (4 signals between ~128-140 ppm), carbons of the ethyl group (~14 ppm, ~60 ppm), and methylene carbons of the octanoate chain.[12] |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the mass of C₁₆H₂₁ClO₃ (m/z 296 for ³⁵Cl, m/z 298 for ³⁷Cl in a ~3:1 ratio). Key fragments would include the 4-chlorobenzoyl cation [ClC₆H₄CO]⁺ (m/z 139/141) and fragments from the cleavage of the alkyl chain.[10] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching of the ketone (~1685 cm⁻¹), C=O stretching of the ester (~1730 cm⁻¹), C-O stretching of the ester, and C-Cl stretching in the aromatic region.[10] |
Protocol for ¹³C NMR Spectroscopy Analysis
This protocol provides a self-validating system for confirming the carbon skeleton of the synthesized molecule.
1. Sample Preparation:
-
Purity: Ensure the sample is purified (>95%) to prevent spectral overlap from impurities.
-
Solvent: Use a deuterated solvent appropriate for the compound; deuterated chloroform (CDCl₃) is a standard choice.[12]
-
Concentration: Dissolve 10-50 mg of the purified product in approximately 0.6 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample to serve as the internal reference (δ 0.00 ppm).[12]
2. Instrument Parameters (for a 400 MHz Spectrometer):
-
Nucleus: Observe the ¹³C nucleus.
-
Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).[12]
-
Acquisition Time: Set to ~1-2 seconds.
-
Relaxation Delay: Use a delay of 2-5 seconds to allow for full relaxation of quaternary carbons.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the ¹³C nucleus has low natural abundance.
3. Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate and assign all peaks, comparing the observed chemical shifts to the expected values in Table 2. The presence of the correct number of signals with appropriate chemical shifts validates the carbon framework of the target molecule.
Characterization Workflow Diagram
Caption: Workflow for the purification and analytical characterization of the product.
Conclusion
This guide has detailed a robust and reliable methodology for the synthesis of Ethyl 8-(4-chlorophenyl)-8-oxooctanoate via Friedel-Crafts acylation. The provided protocols for synthesis and characterization are designed to be reproducible and self-validating, offering a clear path for researchers in the fields of organic synthesis and drug discovery. By understanding the causality behind the experimental steps and employing the outlined analytical techniques, scientists can confidently produce and verify this important chemical intermediate for further application.
References
- Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates. (n.d.). BenchChem.
- Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: A Versatile Building Block for Drug Discovery. (n.d.). BenchChem.
- An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. (n.d.). BenchChem.
- Ethyl 8-(4-chlorophenyl)-8-oxooctanoate. (n.d.). BLDpharm.
- Ethyl 8-(3-chlorophenyl)-8-oxooctanoate. (n.d.). BenchChem.
- Ethyl 8-(4-chlorophenyl). (n.d.). Hangzhou Haorui Chemical Co., Ltd..
- ETHYL 8-(4-CHLOROPHENYL)-8-OXOOCTANOATE. (2023). ChemicalBook.
- Acylation of aromatics. (1990). Google Patents.
- Technical Guide: Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. (n.d.). BenchChem.
- An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. (n.d.). BenchChem.
- ethyl 8-(4-chlorophenyl)-8-oxooctanoate 198064-91-4. (n.d.). Guidechem.
- Supplementary Material (ESI) for Green Chemistry. (2013). Royal Society of Chemistry.
Sources
- 1. 198064-91-4|Ethyl 8-(4-chlorophenyl)-8-oxooctanoate|BLDpharm [bldpharm.com]
- 2. Ethyl 8-(4-chlorophenyl)-8-oxooctanoate_198064-91-4_杭州海瑞化工有限公司 [hairuichem.com]
- 3. ETHYL 8-(4-CHLOROPHENYL)-8-OXOOCTANOATE | 198064-91-4 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. guidechem.com [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
